molecular formula C12H3F23O4 B088062 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol CAS No. 14620-81-6

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol

Cat. No. B088062
CAS RN: 14620-81-6
M. Wt: 648.11 g/mol
InChI Key: IVWMVBZXKIOILW-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a CO2-soluble fluoropolymer . It is frequently used as a surfactant, such as for CO2 drying of aqueous photoresists . This compound is also used as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 38 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) . The molecule contains a total of 42 atoms. There are 3 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 23 Fluorine atoms .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H3F23O4 . Its molecular weight is 648.11 . The density of this compound is 1 g/cm³ .

Mechanism of Action

The mechanism of action of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol involves the formation of micelles, which are spherical structures that form when surfactant molecules aggregate in a solution. This compound forms micelles in aqueous solutions due to its amphiphilic nature. The hydrophobic tails of this compound molecules aggregate in the center of the micelle, while the hydrophilic heads are oriented towards the aqueous environment. The micelles can encapsulate hydrophobic molecules, such as drugs, and solubilize them in aqueous solutions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally considered safe for use in scientific research applications. However, some studies have reported that this compound can cause hemolysis and cell membrane damage at high concentrations. This compound can also affect the activity of enzymes and alter the conformation of proteins. Therefore, it is essential to optimize the concentration of this compound for each specific application.

Advantages and Limitations for Lab Experiments

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol has several advantages for lab experiments, including its ability to solubilize hydrophobic molecules, enhance the bioavailability of drugs, and stabilize emulsions. However, this compound can interfere with some analytical methods, such as UV-Vis spectroscopy, due to its absorbance in the UV region. Additionally, this compound can cause interference in some biological assays due to its interaction with proteins and enzymes. Therefore, it is crucial to consider the potential effects of this compound on the experimental system and optimize the concentration accordingly.

Future Directions

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol has several potential future directions in scientific research applications. One promising area is the use of this compound in the development of drug delivery systems for cancer therapy. This compound can be used to encapsulate hydrophobic drugs and target cancer cells specifically. Another potential direction is the use of this compound in tissue engineering applications. This compound can be used to encapsulate cells and proteins and create 3D structures that mimic the extracellular matrix. Finally, this compound can be used in the development of new materials with unique properties, such as self-healing materials and stimuli-responsive materials.
Conclusion:
In conclusion, this compound, or this compound, is a nonionic surfactant widely used in various scientific research applications. This compound has a unique structure that makes it an excellent emulsifier, solubilizer, and stabilizer. This compound is synthesized using a multistep process, and its mechanism of action involves the formation of micelles. This compound has several advantages for lab experiments, including its ability to solubilize hydrophobic molecules, enhance the bioavailability of drugs, and stabilize emulsions. However, this compound can interfere with some analytical methods and biological assays, and it is essential to optimize the concentration for each specific application. This compound has several potential future directions in scientific research applications, including drug delivery systems, tissue engineering, and materials science.

Synthesis Methods

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is synthesized using a multistep process that involves the reaction of perfluorooctanoic acid with ethylene oxide to form perfluorooctanoic acid ethoxylate. The resulting compound is then reacted with glycerol to form perfluorooctanoic acid ethoxylate triol. Finally, the perfluorooctanoic acid ethoxylate triol is reacted with trimethylolpropane to form this compound. The purity of this compound is critical for its effectiveness in scientific research applications.

Scientific Research Applications

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is widely used in scientific research applications due to its unique properties. It is commonly used as a surfactant, emulsifier, solubilizer, and stabilizer in various fields such as pharmaceuticals, biotechnology, and materials science. In pharmaceuticals, this compound is used to solubilize hydrophobic drugs and enhance their bioavailability. In biotechnology, it is used to encapsulate cells and proteins for drug delivery and tissue engineering applications. In materials science, this compound is used to prepare nanoparticles and nanocomposites.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and other exposed areas thoroughly after handling (P280) .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3F23O4/c13-2(1-36,6(18,19)20)37-11(32,33)4(16,8(24,25)26)39-12(34,35)5(17,9(27,28)29)38-10(30,31)3(14,15)7(21,22)23/h36H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWMVBZXKIOILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3F23O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896500
Record name 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14620-81-6
Record name 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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